molecular formula C11H12O4 B13447526 [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol

[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol

Cat. No.: B13447526
M. Wt: 208.21 g/mol
InChI Key: WPEGFLIOMXBAKK-UHFFFAOYSA-N
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Description

[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol is a high-purity chemical building block with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol. This compound features a cyclopropyl ring linked via an ether bond to a 1,3-dioxaindan (benzodioxole) system, with a primary methanol functional group on the cyclopropane ring . This unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules for pharmaceutical and materials science research . The synthetic routes for this compound, as detailed in research data, involve key steps such as the highly selective hydrogenation of cyclopropanecarboxaldehyde to form the cyclopropylmethanol moiety, and the acetalization of 3-halogeno-1,2-propanediols to form the 1,3-dioxaindan system . The final assembly is achieved through ether bond formation between these two moieties under basic conditions . In scientific research, this compound serves applications across multiple disciplines. In chemistry, it acts as a versatile scaffold for exploring new reaction pathways and developing novel compounds . In biology and medicine, its reactive functional groups allow it to be used as a probe to study enzyme mechanisms and receptor interactions, potentially modulating their activity . Researchers can utilize this compound for the synthesis of analogs for structure-activity relationship (SAR) studies or as a key intermediate in the development of active pharmaceutical ingredients (APIs) . ATTENTION: This product is for research use only. It is not intended for human or veterinary use. Please ensure that all handling and risk assessments are performed by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

[1-(1,3-benzodioxol-5-yloxy)cyclopropyl]methanol

InChI

InChI=1S/C11H12O4/c12-6-11(3-4-11)15-8-1-2-9-10(5-8)14-7-13-9/h1-2,5,12H,3-4,6-7H2

InChI Key

WPEGFLIOMXBAKK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)OC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Preparation Methods

Hydrogenation of Cyclopropanecarboxaldehyde to Cyclopropylmethanol Derivatives

A foundational step in synthesizing cyclopropylmethanol derivatives involves the hydrogenation of cyclopropanecarboxaldehyde, which can be adapted for the preparation of the cyclopropylmethanol moiety in the target compound.

  • Catalysts: Raney cobalt, Raney nickel, and supported nickel catalysts have been employed effectively.
  • Conditions: Mild temperatures (20–50 °C) and moderate hydrogen pressures (2.4–5.2 bar absolute) are optimal.
  • Solvents: Non-polar solvents such as cyclohexane and heptane are preferred to reduce side reactions.
  • Selectivity: High selectivity (93–100%) toward cyclopropylmethanol is achievable, minimizing by-products like n-butanol formed by ring hydrogenation and subsequent reduction.

Example Experimental Data:

Parameter Value
Catalyst Raney Nickel (2 g)
Solvent Cyclohexane (20 mL)
Substrate Cyclopropanecarboxaldehyde (5 g, ~92% purity)
Temperature 25–28 °C
Pressure 4.45–4.72 absolute bar
Reaction Time 7–16 hours
Selectivity to Cyclopropylmethanol 89–98%
By-products n-Butanol (approx. 10%)

The procedure involves catalyst pre-washing, hydrogenation under controlled pressure and temperature, followed by catalyst filtration and product analysis by gas chromatography.

Acetalization of 3-Halogeno-1,2-propanediol to 1,3-Dioxolane Derivatives

The 1,3-dioxaindan moiety in the target compound can be synthesized via acetalization reactions of halogenated propanediols:

  • Starting Material: 3-halogeno-1,2-propanediol (where halogen = Cl, Br, I).
  • Reaction: Acetalization with suitable acetalizing agents in the presence of acid catalysts.
  • Catalysts: Acid catalysts facilitate ring closure to form 1,3-dioxolane rings.
  • Subsequent Reactions: The 4-halogenomethyl-1,3-dioxolane intermediates are reacted with alkali metal salts of carboxylic acids or alcohols to introduce functional groups.
  • Hydrolysis or Hydrogenolysis: Depending on the substituents, hydrolysis or catalytic hydrogenolysis (using Pd catalysts under hydrogen atmosphere) converts intermediates to the desired 1,3-dioxolane-4-methanol compounds.

Reaction Parameters:

Step Conditions/Details
Acetalization Acid catalyst, mild temperature (0 °C to reflux)
Base Hydrolysis Alkali metal hydroxides/carbonates, alcohol or ether solvents
Hydrogenolysis Pd catalyst, hydrogen atmosphere, solvents like ethyl acetate or tetrahydrofuran
Reaction Time Several hours to overnight

This method allows versatile substitution on the dioxolane ring and is adaptable for preparing the dioxaindan system after ring closure and further functionalization.

Ether Formation Linking Cyclopropylmethanol and Dioxaindan Moieties

The final assembly of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol involves ether bond formation between the cyclopropylmethanol and the dioxaindan derivative:

  • Method: Nucleophilic substitution using alkoxides or phenolates derived from the dioxaindan alcohol and halomethyl-substituted cyclopropylmethanol derivatives.
  • Base: Potassium carbonate or other mild bases in polar aprotic solvents (e.g., dimethylformamide).
  • Conditions: Heating at elevated temperatures (~80 °C) for extended periods (16 hours) to ensure complete reaction.
  • Catalysts: Copper catalysts may be used to promote coupling in some related systems.

This approach is supported by analogous synthesis steps reported for related complex molecules where ether bonds are formed via nucleophilic substitution under basic conditions.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Catalyst/Conditions Yield/Selectivity Notes
1 Hydrogenation Cyclopropanecarboxaldehyde Raney Ni/Co, 20–50 °C, 2.4–5.2 bar H2 93–100% selectivity to cyclopropylmethanol Mild conditions, minimal by-products
2 Acetalization 3-Halogeno-1,2-propanediol Acid catalyst, 0 °C to reflux High yield of 1,3-dioxolane intermediates Forms dioxaindan ring system
3 Base Hydrolysis or Hydrogenolysis 4-Acyloxymethyl-1,3-dioxolane derivatives Alkali base or Pd catalyst under H2 Efficient conversion to 1,3-dioxolane-4-methanol Solvent-dependent
4 Ether Bond Formation Cyclopropylmethanol derivative + dioxaindan K2CO3, DMF, 80 °C, 16 h High coupling efficiency Nucleophilic substitution mechanism

Research Findings and Notes

  • The hydrogenation step is critical for obtaining the cyclopropylmethanol core with high purity and yield. Catalyst choice and solvent polarity significantly influence by-product formation, especially ring hydrogenation leading to n-butanol.
  • Acetalization of halogenated propanediols provides a flexible route to dioxaindan derivatives, which can be further functionalized.
  • The use of mild bases and controlled hydrogenolysis ensures selective conversion without decomposition.
  • Ether bond formation under basic conditions in polar aprotic solvents is a reliable method for coupling the two moieties.
  • Reaction times vary from several hours to overnight depending on substrate purity and catalyst activity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.

Medicine

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target molecules.

Comparison with Similar Compounds

Cyclopropyl Alcohol and Derivatives

Structural and Functional Comparison

  • Cyclopropyl Alcohol (e.g., in ): Lacks complex substituents but is noted for inactivating methanol oxidase via a non-radical mechanism involving hydride transfer to flavin cofactors .
Property [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol Cyclopropyl Alcohol
Molecular Formula Not Provided (NP) C₃H₆O
Key Functional Groups Cyclopropane, 1,3-dioxaindan, methanol Cyclopropane, hydroxyl
Enzyme Interaction Potential flavin adduct formation (inferred) Inactivates methanol oxidase via alkoxide intermediate

Research Findings
The dioxaindan group in the target compound may stabilize transition states during enzyme interactions, analogous to cyclopropyl imine intermediates reacting with reduced flavins in MAO B . This suggests enhanced stability but similar inactivation pathways.

Montelukast Sodium Intermediate (Stage-II Compound)

{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol

Functional Group Analysis

  • Target Compound: Lacks sulfonyl and diethylamino groups but shares a methanol substituent.
Property [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol Imidazole Derivative
Molecular Weight NP 289.4 g/mol
Key Functional Groups Dioxaindan, methanol Imidazole, methanesulfonyl, diethylamino
Reactivity Electron-rich due to dioxolane Electrophilic sulfonyl group

Research Insight The imidazole derivative’s diethylamino group may facilitate membrane penetration, whereas the target compound’s dioxaindan could limit bioavailability due to higher polarity.

1-Methylcyclopentanol

Physical and Chemical Comparison

  • Target Compound: Cyclopropane’s ring strain increases reactivity compared to cyclopentanol derivatives.
Property [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol 1-Methylcyclopentanol
Ring Strain High (cyclopropane) Low (cyclopentane)
Boiling Point NP ~175–180°C (estimated)
Application Biochemical research Solvent or intermediate

Key Difference The target compound’s strained cyclopropane may facilitate ring-opening reactions under mild conditions, unlike the more stable cyclopentanol.

Biological Activity

[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol is a compound with potential biological significance. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol features a cyclopropyl group linked to a dioxaindan moiety. This unique structure may contribute to its biological properties, particularly in interactions with biological targets.

The biological activity of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various metabolic enzymes, potentially affecting the metabolism of other drugs or endogenous substances.
  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter systems and modulating physiological responses.

Biological Activity Findings

Research has indicated several areas of biological activity for [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol:

Antimicrobial Activity

Studies have suggested that compounds with similar structures exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Neuropharmacological Effects

Research has indicated that methanol derivatives can exhibit sedative and anxiolytic effects. For instance, related studies on methanol extracts from various plants have demonstrated significant CNS activity, suggesting that [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol may also possess similar neuropharmacological properties .

Case Study 1: Methanol Poisoning Management

A relevant case study involved the management of methanol poisoning, highlighting the acute toxicity associated with methanol derivatives. Patients exhibited severe metabolic acidosis and CNS depression following ingestion of methanol-containing substances. The study emphasized the importance of rapid diagnosis and treatment using antidotes such as fomepizole or ethanol .

Parameter Case 1 Case 2 Case 3
Age354229
SymptomsComaDrowsinessConfusion
TreatmentFomepizoleEthanolNone
OutcomeDeceasedDischargedImproved

Toxicological Profile

The toxicological profile of [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol is crucial for assessing its safety. Methanol itself is known for its acute toxicity leading to metabolic acidosis and CNS effects. The structural modifications in [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol may alter its toxicity profile compared to parent compounds.

Q & A

Q. What are the optimal synthetic pathways for [1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol, and how can yield be improved?

The synthesis involves multi-step organic reactions, including cyclopropane ring formation and functional group coupling. Key steps include:

  • Cyclopropanation : Use transition-metal catalysts (e.g., Rh(II)) to form the strained cyclopropane ring under controlled temperature (0–25°C) .
  • Etherification : Coupling the 1,3-dioxaindan moiety via nucleophilic substitution (e.g., Mitsunobu reaction with DIAD/TPP) to introduce the oxy group .
  • Oxidation/Reduction : Optimize methanol group formation using LiAlH4 for selective reduction or KMnO4 for oxidation under inert atmospheres . Yield improvements require purification via column chromatography (silica gel, hexane/EtOAc gradient) and monitoring intermediates by TLC .

Q. Which spectroscopic and analytical methods are critical for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 0.5–1.5 ppm) and 1,3-dioxaindan aromatic signals (δ 6.5–7.5 ppm) .
  • FTIR : Confirms hydroxyl (ν ~3200–3400 cm⁻¹) and ether (ν ~1100–1250 cm⁻¹) groups .
  • X-ray Crystallography : Resolves stereochemistry of the cyclopropane-dioxaindan junction, critical for reactivity studies .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₂H₁₄O₄) .

Q. How does the compound’s stability vary under different experimental conditions?

Stability is influenced by:

  • pH : Degrades in strongly acidic/basic conditions due to cyclopropane ring opening or ether cleavage. Neutral buffers (pH 6–8) are optimal .
  • Temperature : Decomposes above 80°C; store at –20°C under nitrogen .
  • Light : The 1,3-dioxaindan moiety may undergo photodegradation; use amber vials for storage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The cyclopropane ring’s strain (Baeyer strain) enhances electrophilicity at the cyclopropyl carbon adjacent to the ether oxygen. Key mechanisms include:

  • Ring-Opening Reactions : Acid catalysis (e.g., H2SO4) induces rearrangements to cyclobutenes or alicyclic products, observed in similar cyclopropyl epoxides .
  • Stereoelectronic Effects : Electron-withdrawing 1,3-dioxaindan group directs nucleophiles (e.g., thiols) to attack the less hindered cyclopropane carbon, confirmed by DFT calculations .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular Docking : Screen against viral proteases (e.g., SARS-CoV-2 Mpro) using AutoDock Vina. The 1,3-dioxaindan group shows π-π stacking with His41, while the cyclopropanol moiety hydrogen-bonds with catalytic Cys145 .
  • QSAR Studies : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity using Hammett constants and CoMFA models .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies arise from:

  • Assay Variability : Use standardized cell lines (e.g., HEK293 for cytotoxicity) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Metabolic Instability : Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways .
  • Epimerization : Monitor stereochemical integrity via chiral HPLC, as cyclopropane ring opening/re-closing can invert configuration .

Q. What strategies enable selective functionalization of the cyclopropane ring?

  • Protecting Groups : Temporarily mask the methanol group with tert-butyldimethylsilyl (TBS) ethers to direct reactions to the cyclopropane .
  • Transition-Metal Catalysis : Use Pd(0) for Suzuki-Miyaura coupling at the cyclopropane carbon, leveraging aryl halide precursors .
  • Radical Reactions : Initiate cyclopropane C–H functionalization using AIBN and thiols under UV light .

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